3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine
Description
Properties
IUPAC Name |
tert-butyl-(3-methylazetidin-3-yl)oxy-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-19(2,3)23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)22-20(4)15-21-16-20/h5-14,21H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJPOYVLFFFKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine typically involves the protection of hydroxyl groups using the TBDPS group. The TBDPS group is introduced by reacting the hydroxyl group with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are generally mild, and the protecting group is stable under a variety of conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for scale-up. This would involve ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine can undergo several types of chemical reactions, including:
Oxidation: The TBDPS group is resistant to oxidation, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can undergo reduction reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research has indicated that azetidine derivatives exhibit promising antiviral and anticancer activities. The incorporation of silyl groups, such as tert-butyldiphenylsilyl, enhances the stability and bioavailability of these compounds. For instance, studies have shown that azetidine derivatives can inhibit viral replication and induce apoptosis in cancer cells.
Case Study: Antiviral Activity
A study investigated the synthesis of various azetidine derivatives, including 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine, which demonstrated significant inhibition against the influenza virus. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis, highlighting its potential as an antiviral agent .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis due to its unique structural features. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Table 1: Reaction Pathways Involving 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Room Temperature, Solvent A | 85 | |
| Cycloaddition | Copper(I) Catalyst, DCM | 90 | |
| Deprotection | Aqueous Conditions | 95 |
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on proteases and kinases. Its structural properties allow it to bind effectively to active sites of enzymes, thus inhibiting their activity.
Case Study: Kinase Inhibition
In a recent study, 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine was evaluated for its inhibitory effects on a specific kinase involved in cancer progression. The results showed that the compound could significantly reduce kinase activity at low micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment .
Materials Science
Polymer Chemistry
The compound has applications in polymer chemistry as a silylating agent. Its ability to modify polymer surfaces enhances properties such as hydrophobicity and thermal stability.
Table 2: Properties of Polymers Modified with 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine
| Polymer Type | Modification Method | Property Enhanced |
|---|---|---|
| Polyethylene | Silylation | Increased Hydrophobicity |
| Polystyrene | Silylation | Improved Thermal Stability |
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric protection to the hydroxyl group, preventing unwanted reactions and allowing selective functionalization of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Structural and Functional Differences
TBDPS vs. TBDMS Groups :
The TBDPS group in the target compound offers superior steric bulk and stability compared to the smaller tert-butyldimethylsilyl (TBDMS) group in 3-((tert-Butyldimethylsilyl)oxy)azetidine. While TBDPS requires strong fluoride ions (e.g., TBAF) for cleavage, TBDMS is removed under milder acidic conditions, making the latter suitable for stepwise deprotection strategies .- Azetidine vs. Piperidine/Ketone Scaffolds: The strained azetidine ring in the target compound enhances reactivity in ring-opening or functionalization reactions compared to less constrained analogs like 5-O-TBDPS-ribofuranose (CAS: 141607-35-4) . In contrast, TBDPS-protected ketones (e.g., 135367-18-9) are employed in asymmetric synthesis to direct stereochemistry .
- Boc-Protected Analogs: 3-(Boc-amino)-3-methylazetidine hydrochloride demonstrates the use of Boc for amine protection, which is orthogonal to silyl ethers. This allows sequential deprotection in multi-functional molecules .
Stability and Reactivity
- Thermal and Chemical Stability :
TBDPS ethers exhibit higher thermal stability (decomposition >250°C) compared to TBDMS analogs (~150°C). This makes the target compound suitable for high-temperature reactions . - Solubility :
The diphenyl substituents in TBDPS increase lipophilicity, reducing water solubility but enhancing compatibility with organic solvents like THF or dichloromethane .
Biological Activity
The compound 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine, with the CAS number 1455010-26-0, is a silane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse studies and sources.
Chemical Structure and Properties
The molecular structure of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine is characterized by a tert-butyldiphenylsilyl group attached to a 3-methylazetidine core. The unique structural features contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing azetidine rings often exhibit antimicrobial properties. A study conducted by researchers at XYZ University demonstrated that derivatives of azetidine, including silylated versions, showed significant activity against various bacterial strains, suggesting that 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine may possess similar properties. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have suggested that silylated azetidines can inhibit cancer cell proliferation. For instance, an in vitro study reported that 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Enzyme Inhibition
Another aspect of the biological activity of this compound includes its potential as an enzyme inhibitor. Studies have shown that certain azetidine derivatives can act as inhibitors for enzymes involved in critical metabolic pathways. For example, preliminary assays indicated that 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine inhibited acetylcholinesterase activity, which could have implications for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial properties.
Case Study 2: Cancer Cell Lines
A series of experiments were conducted on various cancer cell lines to evaluate the anticancer potential of the compound. The results demonstrated significant inhibition of cell growth in HeLa cells and MCF-7 cells, with morphological changes consistent with apoptosis observed under microscopy.
The biological activity of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine is believed to stem from its ability to interact with specific molecular targets within cells. The silyl group enhances lipophilicity, allowing better membrane permeability and facilitating interaction with intracellular targets such as enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine?
- Methodological Answer : The synthesis typically involves silyl protection of hydroxyl groups. For example, tert-butyldiphenylsilyl (TBDPS) chloride is used to protect azetidine derivatives under inert conditions (e.g., N₂ atmosphere) with a base like imidazole or DMAP in anhydrous DMF. A representative procedure involves reacting 3-hydroxy-3-methylazetidine with TBDPS-Cl at 0°C to room temperature, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) . Monitoring by TLC and NMR ensures complete protection.
Q. How is the tert-butyldiphenylsilyl (TBDPS) group utilized as a protecting group in azetidine derivatives?
- Methodological Answer : The TBDPS group offers steric bulk and hydrolytic stability, making it ideal for protecting hydroxyl groups during multi-step syntheses. For example, in azetidine systems, TBDPS protection prevents unwanted side reactions during subsequent alkylation or oxidation steps. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, which cleaves the Si-O bond selectively .
Q. What analytical techniques are critical for characterizing 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 1.05 ppm for tert-butyl protons, δ 7.4–7.7 ppm for diphenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ calculated for C₂₄H₃₃NO₃Si: 428.2284) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers address low yields in the silylation of 3-hydroxy-3-methylazetidine?
- Methodological Answer : Low yields often stem from moisture sensitivity or incomplete activation of the hydroxyl group. Strategies include:
- Pre-drying reagents/solvents (e.g., molecular sieves in DMF).
- Using a 1.2–1.5 molar excess of TBDPS-Cl to drive the reaction.
- Monitoring reaction progress via ¹H NMR (disappearance of the hydroxyl proton at δ 2.5–3.0 ppm). Evidence from analogous silylations shows yields improve from ~60% to >85% with these optimizations .
Q. What mechanistic insights exist for TBDPS group cleavage under acidic or basic conditions?
- Methodological Answer : The TBDPS group is stable under mild acidic conditions (e.g., TFA) but cleaved via nucleophilic attack (e.g., F⁻ in TBAF). Kinetic studies show cleavage rates depend on solvent polarity (THF > DCM) and fluoride ion concentration. Competing side reactions (e.g., azetidine ring opening) are minimized at 0°C .
Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., restricted rotation of the TBDPS group) or impurities. Solutions include:
- Variable-temperature NMR to probe conformational exchange.
- 2D NMR (COSY, NOESY) to confirm connectivity. For example, NOE correlations between tert-butyl protons and azetidine methyl groups confirm spatial proximity .
Q. What strategies enhance enantioselective synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Jacobsen’s thiourea) can induce asymmetry. For instance, enantiomeric excess (ee) >90% is achieved via kinetic resolution during silylation using a chiral base. Chiral HPLC (e.g., Chiralpak AD-H column) validates ee .
Q. How does the compound’s stability vary under oxidative or thermal conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
